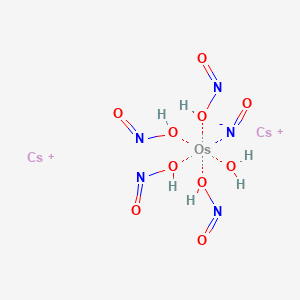
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) is a complex inorganic compound with the molecular formula Cs2H6N5O10Os+ It is characterized by the presence of four nitrito groups and one nitrosyl group coordinated to an osmium center, along with two cesium ions and a hydroxide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with nitrite salts in the presence of cesium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
OsO4+4CsNO2+2H2O→Cs2[Os(NO2)4(NO)]+2HNO3
Industrial Production Methods
Industrial production methods for dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) are not well-documented due to its specialized nature. the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields.
化学反应分析
Types of Reactions
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state osmium complexes.
Substitution: The nitrito and nitrosyl ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state osmium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new complexes with different ligands.
科学研究应用
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an anticancer agent.
Industry: Its catalytic properties make it useful in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) exerts its effects involves the coordination of its ligands to the osmium center. The nitrito and nitrosyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or biological interactions.
相似化合物的比较
Similar Compounds
Dicesium tetrakis(nitrito-N)osmate(2-): Similar in structure but lacks the nitrosyl group.
Dipotassium tetrakis(nitrito-N)osmate(2-): Similar coordination environment but with potassium ions instead of cesium.
Dicesium tetrakis(nitrito-N)ruthenate(2-): Contains ruthenium instead of osmium.
Uniqueness
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) is unique due to the presence of both nitrito and nitrosyl ligands coordinated to the osmium center. This combination of ligands imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and research.
属性
CAS 编号 |
94022-53-4 |
|---|---|
分子式 |
Cs2H6N5O10Os+ |
分子量 |
692.1 g/mol |
IUPAC 名称 |
dicesium;nitrous acid;nitroxyl anion;osmium;hydrate |
InChI |
InChI=1S/2Cs.4HNO2.NO.H2O.Os/c;;4*2-1-3;1-2;;/h;;4*(H,2,3);;1H2;/q2*+1;;;;;-1;; |
InChI 键 |
QPJQXCAYXLKXLI-UHFFFAOYSA-N |
规范 SMILES |
[N-]=O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.O.[Cs+].[Cs+].[Os] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















